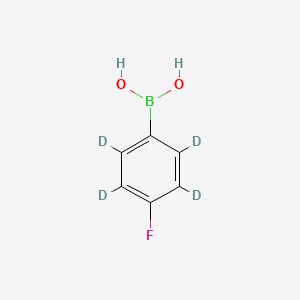
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is a boronic acid derivative where the phenyl ring is substituted with four deuterium atoms and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
One common method is the deuteration of 4-fluorophenylboronic acid using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of deuterated reagents and controlled reaction conditions would be essential to ensure the high purity and isotopic labeling of the final product.
化学反応の分析
Types of Reactions
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted phenyl derivatives.
科学的研究の応用
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and isotope effects due to its deuterium labeling.
Industry: Used in the synthesis of advanced materials and as a precursor for other boronic acid derivatives.
作用機序
The mechanism of action of (2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect.
類似化合物との比較
Similar Compounds
4-Fluorophenylboronic acid: Lacks deuterium labeling.
2,3,4,5,6-Pentafluorophenylboronic acid: Contains multiple fluorine atoms instead of deuterium.
2-Fluorophenylboronic acid: Contains a single fluorine atom without deuterium.
Uniqueness
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is unique due to its specific isotopic labeling with deuterium, which can provide valuable insights into reaction mechanisms and isotope effects. This makes it particularly useful in research applications where isotopic labeling is required.
生物活性
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, and their derivatives have been explored for applications in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7D4BF₃
- Molecular Weight : 180.03 g/mol
- IUPAC Name : (2,3,5,6-Tetradeuterio-4-fluorophenyl)boronic acid
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino groups in biomolecules. This property allows it to inhibit various enzymes and modulate biological pathways. The fluorine substitution enhances its lipophilicity and stability, which may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that boronic acids exhibit antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymatic processes. For instance:
- Case Study : A study demonstrated that derivatives of phenylboronic acid showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in this compound may enhance this activity by increasing the compound's affinity for bacterial targets .
Anti-inflammatory Effects
Boronic acids have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies revealed that certain boronic acid derivatives reduced the secretion of TNF-α and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various boronic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Modulation : Another study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels.
特性
分子式 |
C6H6BFO2 |
|---|---|
分子量 |
143.95 g/mol |
IUPAC名 |
(2,3,5,6-tetradeuterio-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
InChIキー |
LBUNNMJLXWQQBY-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])F)[2H] |
正規SMILES |
B(C1=CC=C(C=C1)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















